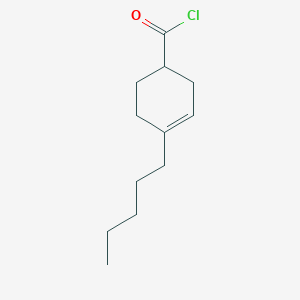
4-Pentylcyclohex-3-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylcyclohex-3-ene-1-carbonyl chloride, also known as PCPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cyclohexene and is known for its unique chemical properties that make it useful in several research areas.
Wirkmechanismus
The mechanism of action of 4-Pentylcyclohex-3-ene-1-carbonyl chloride is based on its chemical structure, which contains a carbonyl chloride group. This group is highly reactive and can participate in various chemical reactions such as nucleophilic substitution and addition reactions. The reactivity of the carbonyl chloride group makes this compound a useful reagent in several organic reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have potential applications in the field of drug discovery. This compound can be used as a building block for the synthesis of new compounds that may have pharmacological activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Pentylcyclohex-3-ene-1-carbonyl chloride is its high reactivity, which makes it a useful reagent in various organic reactions. However, this compound is also highly reactive towards water and other nucleophiles, which can limit its use in certain reactions. Additionally, this compound is a toxic compound and should be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 4-Pentylcyclohex-3-ene-1-carbonyl chloride. One potential application of this compound is in the field of drug discovery. This compound can be used as a building block for the synthesis of new compounds that may have pharmacological activity. Additionally, this compound can be used in the synthesis of new materials with unique properties. Further research is needed to explore the potential applications of this compound in these areas.
Synthesemethoden
4-Pentylcyclohex-3-ene-1-carbonyl chloride can be synthesized through a chemical reaction between cyclohexene and pentylchloroformate. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Pentylcyclohex-3-ene-1-carbonyl chloride has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of this compound is in the field of organic synthesis. This compound can be used as a reagent in various organic reactions, including the synthesis of new compounds and natural products.
Eigenschaften
CAS-Nummer |
155468-70-5 |
|---|---|
Molekularformel |
C12H19ClO |
Molekulargewicht |
214.73 g/mol |
IUPAC-Name |
4-pentylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6,11H,2-5,7-9H2,1H3 |
InChI-Schlüssel |
ZJTCQJPFUDJDKL-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CCC(CC1)C(=O)Cl |
Kanonische SMILES |
CCCCCC1=CCC(CC1)C(=O)Cl |
Synonyme |
3-Cyclohexene-1-carbonyl chloride, 4-pentyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



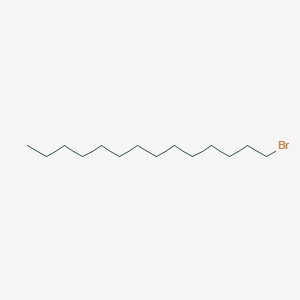
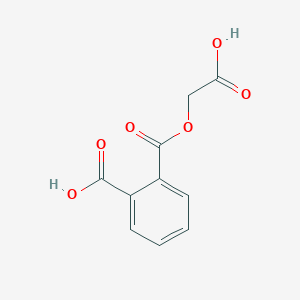
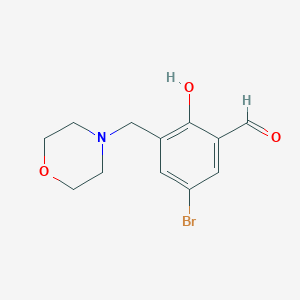
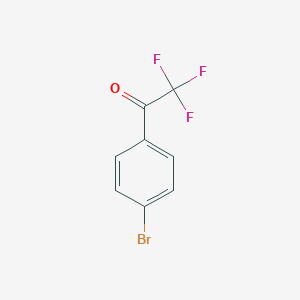
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
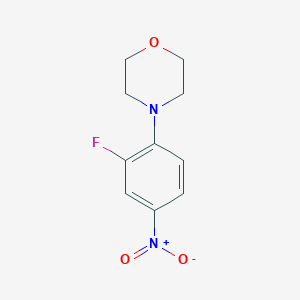

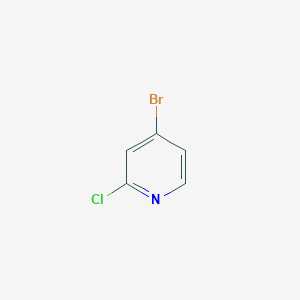
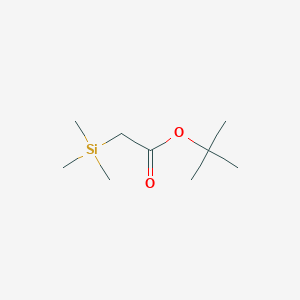
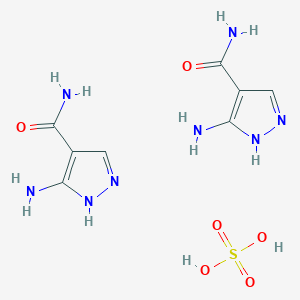
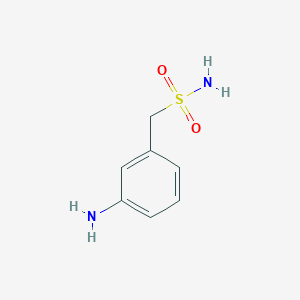
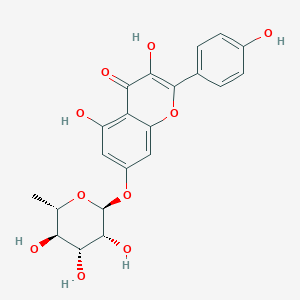
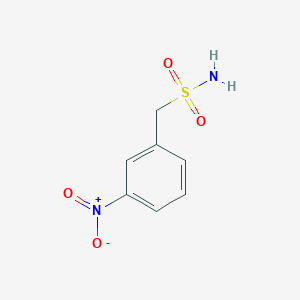
![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)